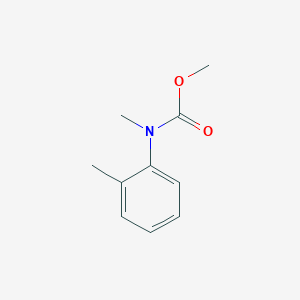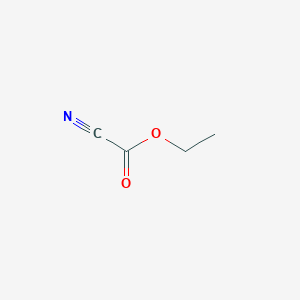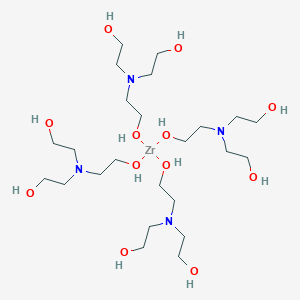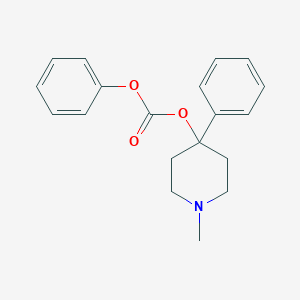
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the neuroprotective agent, MPP+, and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CPP is not fully understood, but it is believed to be related to its ability to cross the blood-brain barrier and interact with neuronal membranes. CPP has been shown to modulate the activity of ion channels and transporters, which can affect neuronal excitability and neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress. CPP has also been shown to modulate the activity of neurotransmitters, such as dopamine and glutamate, which are involved in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP in lab experiments is its ability to cross the blood-brain barrier. This makes it an attractive candidate for the study of neurological diseases and drug delivery systems. CPP is also relatively stable and can be easily synthesized in high yield and purity.
One of the main limitations of using CPP in lab experiments is its potential toxicity. Although CPP has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, CPP can be expensive to synthesize, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on CPP. One area of research is the development of new drug delivery systems using CPP as a carrier. CPP has been shown to be effective in delivering a range of drugs to the central nervous system, and further research could lead to the development of new therapies for neurological diseases.
Another area of research is the study of the biochemical and physiological effects of CPP. Although CPP has been shown to have a range of effects on neurons and neurotransmitters, its mechanism of action is not fully understood. Further research could lead to a better understanding of how CPP interacts with neuronal membranes and modulates neurotransmitter activity.
Conclusion:
In conclusion, CPP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to cross the blood-brain barrier and modulate neuronal activity makes it an attractive candidate for the study of neurological diseases and drug delivery systems. Although there are limitations to its use in lab experiments, further research on CPP could lead to the development of new therapies for a range of diseases.
Métodos De Síntesis
The synthesis method for CPP involves the reaction of MPP+ with phenyl chloroformate and 4-piperidinol. The resulting compound is then treated with carbonic acid to yield CPP. This method has been optimized for high yield and purity and has been used in several studies to produce CPP for research purposes.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a neuroprotective agent. CPP has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors in the development of neurodegenerative diseases such as Parkinson's and Alzheimer's.
CPP has also been studied for its potential use in drug delivery systems. Its ability to cross the blood-brain barrier makes it an attractive candidate for the delivery of drugs to the central nervous system. CPP has been used as a carrier for a range of drugs, including anticancer agents and peptides.
Propiedades
Número CAS |
101418-15-9 |
|---|---|
Nombre del producto |
Carbonic acid, 1-methyl-4-phenyl-4-piperidyl phenyl ester |
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(1-methyl-4-phenylpiperidin-4-yl) phenyl carbonate |
InChI |
InChI=1S/C19H21NO3/c1-20-14-12-19(13-15-20,16-8-4-2-5-9-16)23-18(21)22-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Clave InChI |
JAWVTCCRYNKTAD-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
SMILES canónico |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Otros números CAS |
101418-15-9 |
Sinónimos |
(1-methyl-4-phenyl-4-piperidyl) phenyl carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



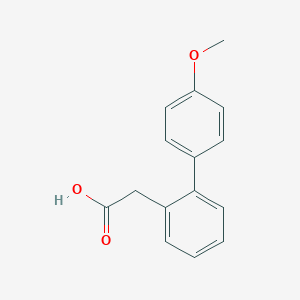
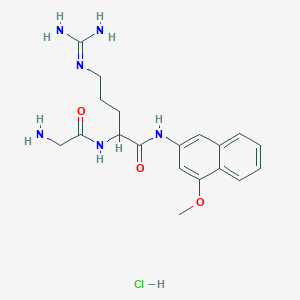
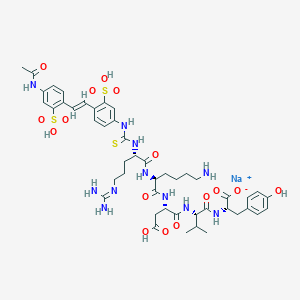
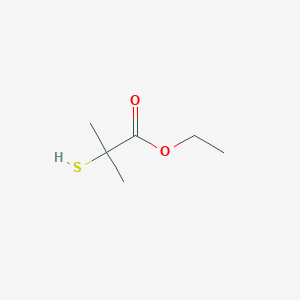
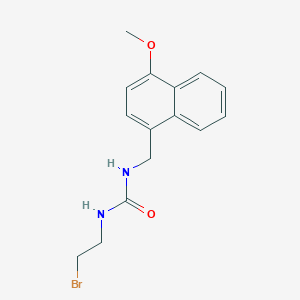
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
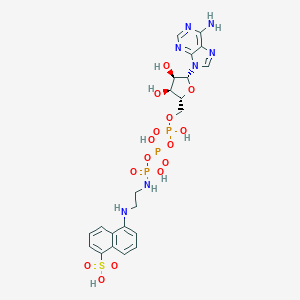
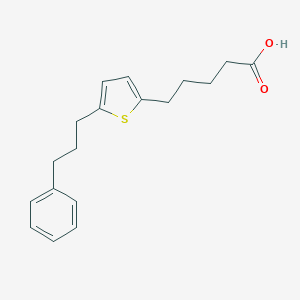
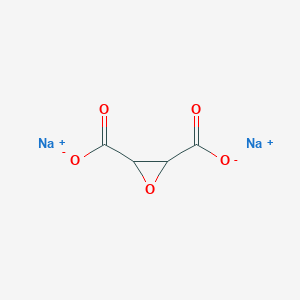
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
